2-Ethylcyclohex-1-ene-1-carbonyl chloride

Catalog No.
S14343825
CAS No.
74517-11-6
M.F
C9H13ClO
M. Wt
172.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylcyclohex-1-ene-1-carbonyl chloride

CAS Number

74517-11-6

Product Name

2-Ethylcyclohex-1-ene-1-carbonyl chloride

IUPAC Name

2-ethylcyclohexene-1-carbonyl chloride

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

InChI

InChI=1S/C9H13ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H2,1H3

InChI Key

ZLZCZCDYHKEHHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCCC1)C(=O)Cl

2-Ethylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO\text{C}_9\text{H}_{13}\text{ClO} and a molar mass of approximately 172.65 g/mol . It is characterized by the presence of a carbonyl chloride functional group attached to a cyclohexene ring, which contains an ethyl substituent at the 2-position. This compound is typically a colorless to light yellow liquid and is notable for its reactivity due to the presence of both the double bond and the carbonyl chloride group, making it a valuable intermediate in organic synthesis.

, including:

  • Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming amides or esters, respectively.
  • Electrophilic Addition: The double bond in the cyclohexene ring can react with electrophiles, allowing for the formation of more complex structures.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-ethylcyclohexanone and hydrochloric acid.

These reactions highlight its utility in synthesizing other chemical entities.

Several methods can be employed to synthesize 2-Ethylcyclohex-1-ene-1-carbonyl chloride:

  • From Cyclohexene Derivatives: One common approach involves starting from 2-ethylcyclohexene, followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the carbonyl chloride functionality.
  • Via Carbonylation Reactions: Another method may involve carbonylation of olefins in the presence of carbon monoxide and appropriate catalysts, leading to the formation of carbonyl compounds.

These synthetic routes allow for the preparation of this compound in varying yields and purities depending on the reaction conditions.

2-Ethylcyclohex-1-ene-1-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used to create various pharmaceutical compounds through nucleophilic substitution reactions.
  • Chemical Manufacturing: This compound is useful in producing agrochemicals and other fine chemicals due to its reactivity.

The versatility of 2-Ethylcyclohex-1-ene-1-carbonyl chloride makes it a valuable building block in synthetic organic chemistry.

Several compounds share structural similarities with 2-Ethylcyclohex-1-ene-1-carbonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesKey Differences
CyclohexeneSaturated cyclic alkeneLacks functional groups; less reactive
CyclohexanoneContains a ketone groupDifferent reactivity; no carbonyl chloride group
2-EthylcyclohexanoneContains a ketone group; ethyl substituentLacks carbonyl chloride functionality
2-EthylcyclohexaneSaturated cyclic alkaneNo double bond or functional groups

Uniqueness: 2-Ethylcyclohex-1-ene-1-carbonyl chloride stands out due to its combination of a cyclohexene structure with both a double bond and a carbonyl chloride group, allowing it to participate in diverse

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

172.0654927 g/mol

Monoisotopic Mass

172.0654927 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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